1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 380.412 g/mol. The compound is characterized by its unique structural features, which include an azetidine ring, a triazole moiety, and a pyrrolidinone component. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry.
The compound is classified as a triazole derivative, which is known for its diverse biological activities. It can be sourced from various chemical suppliers, such as BenchChem, which lists it with a typical purity of 95%. The compound's IUPAC name reflects its intricate structure, highlighting the presence of multiple functional groups that contribute to its reactivity and potential applications.
The synthesis of 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) typically involves multi-step synthetic routes that integrate various organic reactions. Common methods for synthesizing such triazole-containing compounds include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The molecular structure of 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) can be represented using various chemical notation systems:
InChI=1S/C18H20N8O2/c27-17-6-3-7-23(17)8-13-9-25(21-19-13)14-10-24(11-14)18(28)12-26-16-5-2-1-4-15(16)20-22-26/h1-2,4-5,9,14H,3,6-8,10-12H2
This notation provides a detailed description of the compound's atomic connectivity.
The compound features:
The compound can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:
These reactions are crucial for modifying the compound to improve its efficacy in biological systems.
The mechanism of action for 1-((1-(1-(3,4-dichlorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) is not fully elucidated but is believed to involve:
Research into its exact mechanism continues as scientists explore its therapeutic potential.
The physical properties of the compound include:
Key chemical properties include:
These properties are essential for handling and application in laboratory settings.
The compound has several promising applications:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7